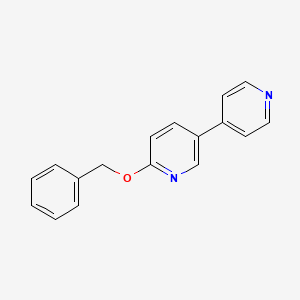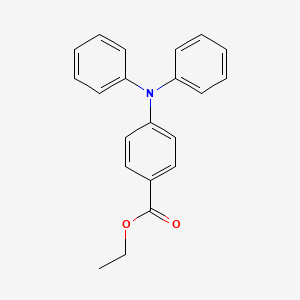
Ethyl 4-(diphenylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(diphenylamino)benzoate is an organic compound with the molecular formula C21H19NO2. It is a derivative of benzoic acid and contains a diphenylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic electronics and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(diphenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylamino)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of 4-(diphenylamino)benzoyl chloride, which reacts with ethanol in the presence of a base like pyridine. This method also yields this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diphenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(diphenylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(diphenylamino)benzoate involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The diphenylamino group plays a crucial role in stabilizing the excited state, enhancing the compound’s photophysical properties.
Comparison with Similar Compounds
Ethyl 4-(diphenylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound has a dimethylamino group instead of a diphenylamino group, resulting in different electronic properties and applications.
Mthis compound: The methyl ester variant has slightly different solubility and reactivity compared to the ethyl ester.
Uniqueness
This compound is unique due to its combination of the diphenylamino group and the ester functionality, which imparts distinct photophysical properties and makes it suitable for applications in organic electronics and photochemistry.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and properties make it an important molecule for research and industrial applications.
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 4-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21(23)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI Key |
BYPNCJFIWCFYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
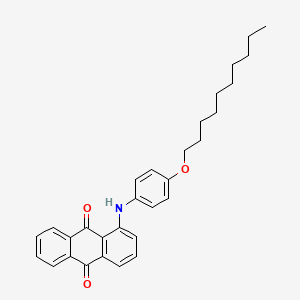
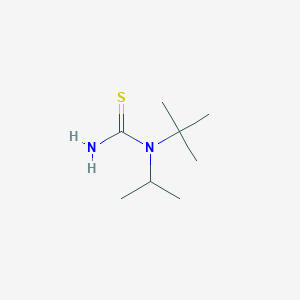
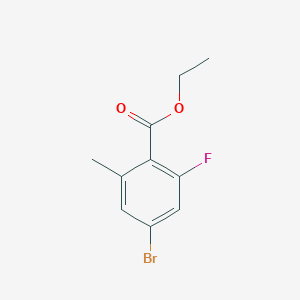
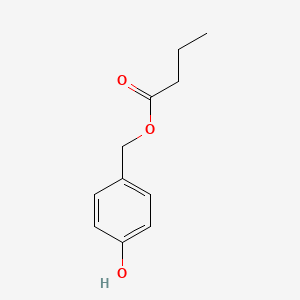
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)

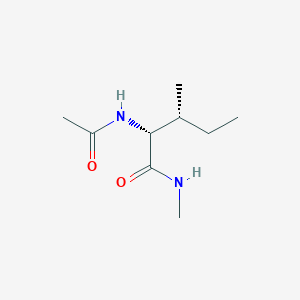

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

